2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Molecular Structure and Identification

Structural Representation and Nomenclature

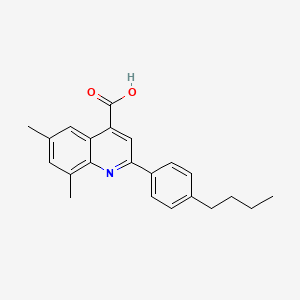

The compound 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid features a quinoline core (a bicyclic system of fused benzene and pyridine rings) with four distinct substituents (Fig. 1):

- A 4-butylphenyl group at the 2-position of the quinoline scaffold.

- Methyl groups at the 6- and 8-positions .

- A carboxylic acid group (-COOH) at the 4-position .

The systematic IUPAC name derives from this substitution pattern: 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid .

IUPAC Classification and Naming Conventions

Per IUPAC rules:

Structural Relationship to Quinoline Scaffold

The quinoline backbone confers aromaticity and planarity, while substituents modulate electronic and steric properties:

Properties

IUPAC Name |

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFXNTUGVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Synthesis

The classical approach to quinoline cores involves the Skraup synthesis, which cyclizes aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. This method is well-established for producing quinoline rings but requires careful control of reaction conditions due to harsh acidic and oxidative environments.

Pfitzinger Reaction and Its Improvements

More modern and efficient methods include the Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids via condensation of isatins with ketones or aldehydes under basic or acidic conditions. Recent improvements involve the use of trimethylsilyl chloride (TMSCl) to promote esterification and cyclization in a one-step process, yielding quinoline-4-carboxylic esters or acids with good functional group tolerance and mild conditions.

Doebner Hydrogen-Transfer Reaction

Another contemporary method is the Doebner hydrogen-transfer reaction, a three-component synthesis involving anilines, aldehydes, and pyruvic acid catalyzed by ytterbium perfluorooctanoate in water. This environmentally benign, one-pot method efficiently produces quinoline-4-carboxylic acid derivatives with good yields and operational simplicity.

Detailed Multi-Step Synthetic Route

A representative synthetic sequence based on recent literature is as follows:

| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 2-acetylfuran | N-Bromosuccinimide (NBS) | High | Selective bromination at desired position |

| 2 | Suzuki coupling with 4-butylphenylboronic acid | Pd catalyst, base, solvent | Moderate to high | Forms 4-butylphenyl-substituted intermediate |

| 3 | Pfitzinger reaction with substituted isatins | Base or acid catalyst, solvent | 21–39% over 3 steps | Cyclization to quinoline-4-carboxylic acid core |

| 4 | Esterification (optional) | Sulfuric acid in ethanol | Variable | Converts acid to ester for purification or further modification |

Alternative Synthetic Approaches and Catalysts

- Microwave-assisted synthesis using p-toluenesulfonic acid as an organocatalyst has been reported to accelerate quinoline-4-carboxylic acid formation with good yields and environmental benefits.

- Ytterbium perfluorooctanoate catalysis in aqueous media offers a green chemistry approach to the Doebner reaction, enhancing catalyst recyclability and reducing hazardous waste.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Skraup Synthesis | Cyclization of anilines with glycerol and acid | Established, robust | Harsh conditions, low selectivity |

| Pfitzinger Reaction (TMSCl-promoted) | One-step esterification and cyclization | Mild, good functional group tolerance | Moderate yields, requires isatin derivatives |

| Doebner Hydrogen-Transfer Reaction | Three-component, one-pot in water | Environmentally friendly, simple | Catalyst cost, substrate scope limitations |

| Suzuki Coupling for Substituent Introduction | Pd-catalyzed cross-coupling | High regioselectivity, modular | Requires halogenated intermediates, Pd catalyst cost |

| Microwave-Assisted Organocatalysis | p-Toluenesulfonic acid catalysis | Fast, green, efficient | Requires microwave equipment |

Research Findings and Optimization Notes

- The sequence of Suzuki coupling followed by Pfitzinger reaction is preferred for high purity and yield of the target compound.

- Protecting groups (e.g., Boc for pyrrole amines) may be necessary to prevent side reactions during coupling steps.

- Esterification post-cyclization can facilitate purification and improve compound stability.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yields and selectivity.

- Green chemistry approaches using water as solvent and recyclable catalysts are gaining traction for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: The compound’s biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and exhibiting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Alkyl Substituents

- 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 932841-29-7): This isomer shares the same molecular formula (C₂₂H₂₃NO₂) and weight (333.42 g/mol) as the target compound but differs in the branching of the butyl group (isobutyl vs. n-butyl). Steric effects from the branched isobutyl group may influence solubility and binding affinity in biological systems .

- 2-(4-sec-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: MFCD03420069): Another structural isomer with sec-butyl substitution. The altered branching could affect crystallinity and melting point compared to the linear butyl analog, though specific data are unavailable .

Alkoxy Substituents

- 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 351357-29-4): Substitution of butyl with methoxy reduces molecular weight to 307.34 g/mol (C₁₉H₁₇NO₃) and increases polarity. The methoxy group’s electron-donating resonance effects may enhance reactivity in electrophilic substitution reactions. It has a melting point of 239°C, suggesting higher crystallinity than the butyl analog .

- 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 438230-44-5): Replacing methoxy with ethoxy increases molecular weight to 321.38 g/mol (C₂₀H₁₉NO₃). The larger ethoxy group may improve lipid solubility while slightly reducing melting point compared to the methoxy derivative .

Halogen Substituents

- 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 342017-99-6): Bromine substitution results in a molecular weight of 356.21 g/mol (C₁₈H₁₄BrNO₂). Industrial-grade purity (99%) is reported, but safety data emphasize handling precautions due to halogenated byproducts .

- 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic Acid: While specific CAS data are unavailable, chlorine’s smaller size compared to bromine may lead to differences in reactivity and toxicity. Chlorinated analogs are often explored for antimicrobial activity .

Amino Substituents

- Purity is reported at 95%, with applications in pharmaceutical intermediates .

Positional Isomerism

- 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: 725705-24-8): The methoxy group in the ortho position (vs. Molecular weight is 307 g/mol (C₁₉H₁₇NO₃) .

Comparative Data Table

Research Implications and Gaps

- Physical Properties: Limited data on melting points and solubility hinder direct comparisons. Experimental studies are needed to quantify these parameters.

- Synthetic Utility : The butyl and isobutyl analogs () demonstrate the role of alkyl chain branching in tuning molecular properties, which could guide drug design for improved bioavailability.

Biological Activity

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (often abbreviated as 2-(4-BPC)DMQ-4-COOH) is a synthetic organic compound characterized by a quinoline backbone, which is fused with a butylphenyl group and carries a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-BPC)DMQ-4-COOH is C22H23NO2, with a molecular weight of approximately 333.43 g/mol. Its structure includes:

- Quinoline Core : A bicyclic structure that contributes to its biological activity.

- Butylphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Carboxylic Acid Group : Plays a crucial role in the compound's reactivity and biological interactions.

The biological activity of 2-(4-BPC)DMQ-4-COOH is primarily attributed to its ability to interact with various cellular targets:

- Anticancer Activity :

- The compound has shown significant cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies indicate that it can inhibit cell proliferation, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

- Antibacterial Activity :

- Research indicates moderate antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The exact mechanism remains under investigation, but it may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

A study published in "Bioorganic & Medicinal Chemistry" evaluated the cytotoxic effects of 2-(4-BPC)DMQ-4-COOH on MCF-7 and A549 cells. The results are summarized in Table 1.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| A549 | 20.1 |

These findings suggest that the compound exhibits promising anticancer activity, warranting further exploration for potential therapeutic applications.

Antibacterial Activity

In another study reported in "Molecules," the antibacterial efficacy of 2-(4-BPC)DMQ-4-COOH was assessed against various bacterial strains. The results indicated:

- Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).

- Moderate activity against Escherichia coli (MIC = 64 µg/mL).

These results highlight the potential of this compound as an antibacterial agent, although further studies are needed to elucidate its mechanisms of action.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- In vitro tests showed that treatment with 2-(4-BPC)DMQ-4-COOH led to a dose-dependent decrease in cell viability in both MCF-7 and A549 cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.

-

Antibacterial Efficacy :

- A study examined the effect of 2-(4-BPC)DMQ-4-COOH on biofilms formed by Staphylococcus aureus. The compound was able to disrupt biofilm formation at sub-MIC concentrations, indicating its potential use in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via the Doebner reaction, starting from aniline derivatives, pyruvic acid, and substituted benzaldehydes. Key steps include cyclocondensation under reflux (e.g., in acetic acid or diphenyl ether) followed by hydrolysis of the ester intermediate using 10% NaOH in methanol . Optimization involves adjusting reaction temperature (e.g., 90–100°C) and catalyst selection to improve yields. For example, refluxing in diphenyl ether for 15 minutes achieved a 60% yield in intermediate ester formation .

Q. How is the molecular structure of this compound characterized in academic research?

- Answer : Structural elucidation combines spectroscopic and crystallographic methods:

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing substituents on the quinoline core .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous quinoline-4-carboxylic acid derivatives (e.g., C–C bond precision: ±0.003 Å) .

- HRMS : Confirms molecular weight and purity .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in quinoline-4-carboxylic acid derivatives?

- Answer : SAR studies systematically vary substituents on the quinoline and phenyl rings. For example:

- Phenyl ring modifications : Electron-withdrawing groups (e.g., -Br, -Cl) enhance antibacterial activity against Staphylococcus aureus (MIC: 64 µg/mL) compared to electron-donating groups (MIC: 128 µg/mL) .

- Quinoline core substitutions : Methyl groups at positions 6 and 8 (as in the target compound) may improve lipophilicity and membrane penetration .

- In vitro assays : Agar diffusion (zone of inhibition) and broth dilution (MIC) are paired to validate activity trends .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Contradictions in MIC values or efficacy often arise from methodological differences. Mitigation strategies include:

- Standardized protocols : Using CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .

- Dose-response curves : Quantifying activity across multiple concentrations to identify outliers.

- Statistical validation : Applying ANOVA or non-parametric tests to assess significance of observed differences .

Q. What role do computational methods play in predicting the physicochemical properties and bioavailability of this compound?

- Answer : In silico tools (e.g., SwissADME, Molinspiration) predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration; methyl and butyl groups increase LogP .

- Solubility : Carboxylic acid moiety enhances aqueous solubility, but bulky substituents (e.g., 4-butylphenyl) may reduce it .

- Bioavailability : Molecular weight (<500 Da) and hydrogen bond donors/acceptors are optimized using the "Rule of Five" .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action against bacterial targets?

- Answer : Mechanistic approaches include:

- Enzyme inhibition assays : Testing inhibition of DNA gyrase or topoisomerase IV, common targets for quinolones .

- Molecular docking : Simulating binding interactions with bacterial enzymes (e.g., E. coli GyrB ATPase) using AutoDock Vina .

- Resistance profiling : Comparing activity against wild-type and methicillin-resistant S. aureus (MRSA) strains to identify target specificity .

Methodological Notes

- Synthetic Optimization : Use TLC or HPLC to monitor reaction progress and isolate intermediates .

- Data Reproducibility : Replicate experiments across ≥3 independent trials to account for batch variability .

- Safety Protocols : Follow GHS guidelines for handling corrosive reagents (e.g., NaOH during hydrolysis) and ensure proper ventilation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.